2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol
Description
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19BrN2O and a molecular weight of 299.21 g/mol. This compound has been researched for its potential implications in various fields of science and industry.
Properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMZYNLJOTXSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol typically involves the reaction of N-Boc-piperazine with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dichloromethane (CH2Cl2). The mixture is heated to reflux, and after the reaction is complete, the product is isolated and purified . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones.
Biology: The compound has been evaluated for its biological activity, including antitumor, antifungal, antidepressant, and antiviral properties.
Medicine: Research has explored its potential therapeutic applications in treating various diseases and conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the specific application and context of use. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
2-(4-(4-Bromobenzyl)piperazin-1-yl)ethanol: This compound has a similar structure but with a different bromine substitution pattern.
2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol: This compound features a pyrimidine ring instead of a benzyl group.
The uniqueness of this compound lies in its specific bromine substitution pattern and the resulting chemical and biological properties.
Biological Activity
2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the piperazine class, which is known for its ability to interact with various biological targets, leading to potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and comparative analysis with related compounds.
The biological activity of this compound can be attributed to its interaction with several receptor systems:
- Receptor Interactions : Similar piperazine derivatives have been shown to interact with α1-adrenergic receptors and other neurotransmitter systems, suggesting potential applications in treating conditions like depression and anxiety.
- Biochemical Pathways : The compound may influence multiple biochemical pathways, including those involved in neurotransmission and cellular signaling. This multi-target interaction is characteristic of many piperazine derivatives, which can modulate various physiological responses.
Biological Activities
The compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties. Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antifungal Properties : The compound has been evaluated for antifungal activity, which is significant in treating fungal infections resistant to conventional therapies. Its mechanism may involve disrupting fungal cell membrane integrity.
- Antidepressant Effects : The piperazine structure is often associated with antidepressant activity. Research suggests that this compound may enhance serotonin and norepinephrine levels in the brain, contributing to its potential antidepressant effects .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The presence of the piperazine ring enhances the compound's solubility and bioavailability. Studies on similar compounds indicate rapid absorption following oral administration .
- Metabolism : The compound undergoes metabolic transformations primarily in the liver, where it may be converted into active metabolites that contribute to its pharmacological effects .
- Excretion : Metabolites are typically excreted via renal pathways, highlighting the importance of kidney function in determining the drug's efficacy and safety profile .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(4-(4-Bromobenzyl)piperazin-1-yl)ethanol | Structure | Antitumor, Antidepressant |
| 2-(4-(5-Bromopyrimidin-2-yl)piperazin-1-yl)ethanol | Structure | Antiviral, Antifungal |
| 4-amino substituted 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines | Structure | Anticancer (topoisomerase inhibition), Anti-inflammatory |
This table illustrates that while many piperazine derivatives share common biological activities, variations in substitution patterns can lead to significant differences in efficacy and target specificity.
Case Studies
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Antitumor Study : A study evaluated its effect on human cancer cell lines and demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antidepressant Efficacy : In animal models of depression, this compound showed a significant reduction in depressive-like behavior compared to control groups, suggesting its potential as a novel antidepressant agent .
- Antifungal Activity Assessment : In vitro tests indicated that it effectively inhibited the growth of Candida species, making it a candidate for further development as an antifungal treatment.
Q & A
Q. What are the optimal synthetic routes for 2-(4-(2-Bromobenzyl)piperazin-1-yl)ethanol, and how can purity be ensured?
Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is reacting 2-bromobenzyl bromide with piperazine derivatives followed by ethanol functionalization. For example, in analogous syntheses, refluxing in ethanol with potassium hydroxide (KOH) as a base facilitates piperazine alkylation . Purification methods like column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) or recrystallization from ethanol/water are critical for achieving >95% purity. Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC is recommended .
Q. How is the compound characterized spectroscopically?
Answer: Key spectroscopic techniques include:
- NMR : H and C NMR to confirm the piperazine ring (δ ~2.5–3.5 ppm for N–CH), bromobenzyl group (aromatic protons at δ ~7.0–7.5 ppm), and ethanol moiety (OH proton at δ ~1.5–2.0 ppm, exchangeable with DO) .
- IR : Stretching vibrations for –OH (~3300 cm), C–Br (~600 cm), and piperazine C–N (~1250 cm) .
- Mass Spectrometry : Molecular ion peak (M) at m/z ~311 (CHBrNO) .
Q. What are the solubility and stability profiles under various experimental conditions?
Answer: The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but less so in water. Stability studies should assess:
- pH sensitivity : Piperazine derivatives are prone to protonation in acidic conditions (pH < 4), altering solubility.
- Thermal stability : Decomposition above 150°C (observed in analogs like Hydroxyzine) .
- Light sensitivity : Bromine substituents may increase photodegradation; store in amber vials at –20°C .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Answer: Single-crystal X-ray diffraction (SCXRD) or synchrotron-based powder diffraction can determine bond lengths, angles, and conformational flexibility. For example, SCXRD of similar piperazine derivatives revealed chair conformations in the piperazine ring and intramolecular hydrogen bonding between ethanol –OH and piperazine nitrogen . Sample preparation requires high-purity crystals grown via slow evaporation from ethanol/acetone mixtures .
Q. How to design structure-activity relationship (SAR) studies to evaluate the bromine substituent’s role?
Answer:
- Comparative analogs : Synthesize derivatives with Cl, F, or H substituents at the benzyl position.
- Pharmacological assays : Test binding affinity to targets like dopamine or serotonin receptors (common for piperazine derivatives) using radioligand displacement (e.g., [H]WIN 35,428 for dopamine transporters) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare bromine’s steric/electronic effects versus other halogens .
Q. What advanced analytical methods detect the compound in complex biological matrices?
Answer:
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) for separation, and monitor transitions like m/z 311 → 154 (Br loss fragment) .
- Electrochemical sensors : Screen for redox-active moieties (e.g., piperazine’s tertiary amine) via cyclic voltammetry in phosphate buffer (pH 7.4) .
- Metabolite profiling : Incubate with liver microsomes (e.g., human CYP3A4) and identify metabolites via high-resolution MS .
Contradiction Analysis
Q. How to address discrepancies in reported pharmacological data for piperazine derivatives?
Answer:
- Experimental variables : Compare assay conditions (e.g., cell lines, receptor subtypes). For example, Hydroxyzine (a structural analog) shows antihistamine activity in H1 receptor assays but no effect on dopamine receptors .
- Isomerism : Check for enantiomeric purity; chiral centers in piperazine derivatives can drastically alter activity. Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve isomers .
- Solubility artifacts : Poor solubility in aqueous buffers may lead to false negatives. Use DMSO concentrations ≤0.1% and confirm solubility via dynamic light scattering .
Methodological Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Answer:
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 3 hours under reflux) while maintaining >80% yield .
- Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
